saliniketal B
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C22H37NO6 |
|---|---|
Molecular Weight |
411.5 g/mol |
IUPAC Name |
(2Z,4E,6S,7S,8R,9R,10R)-10-[(1S,3S,4R,5S)-1,4-dimethyl-2,8-dioxabicyclo[3.2.1]octan-3-yl]-7,9-dihydroxy-2-(hydroxymethyl)-6,8-dimethylundeca-2,4-dienamide |
InChI |
InChI=1S/C22H37NO6/c1-12(7-6-8-16(11-24)21(23)27)18(25)14(3)19(26)15(4)20-13(2)17-9-10-22(5,28-17)29-20/h6-8,12-15,17-20,24-26H,9-11H2,1-5H3,(H2,23,27)/b7-6+,16-8-/t12-,13+,14+,15+,17-,18-,19+,20+,22-/m0/s1 |
InChI Key |
QWSYKJZSJYRUSS-RGQYTZIJSA-N |
Isomeric SMILES |
C[C@@H]1[C@@H]2CC[C@@](O2)(O[C@H]1[C@H](C)[C@@H]([C@H](C)[C@H]([C@@H](C)/C=C/C=C(/CO)\C(=O)N)O)O)C |
Canonical SMILES |
CC1C2CCC(O2)(OC1C(C)C(C(C)C(C(C)C=CC=C(CO)C(=O)N)O)O)C |
Synonyms |
saliniketal B |
Origin of Product |
United States |
Isolation and Cultivation Methodologies for Saliniketal B Production
Bioprospecting and Strain Isolation Strategies for Salinispora arenicola
The discovery of saliniketal B is intrinsically linked to bioprospecting efforts targeting unique marine environments. Salinispora arenicola has a widespread distribution in tropical and subtropical sediments worldwide. asm.org Strains of this bacterium have been successfully isolated from geographically diverse locations, including the sediments of the Mariana Trench, the Great Barrier Reef, and the coasts of Papua New Guinea and British Columbia. nih.govnih.govscilit.com
The isolation process typically involves collecting marine sediment samples, from which actinomycetes are selectively cultured. scilit.comdntb.gov.ua Researchers use specific isolation media and techniques to favor the growth of novel actinomycetes like Salinispora while inhibiting more common bacteria. dntb.gov.ua Once isolated, strains are identified through phylogenetic analysis, primarily using 16S rRNA gene sequencing, to confirm their identity as Salinispora arenicola. nih.govfrontiersin.org
The production of this compound by Salinispora arenicola is highly dependent on specific cultivation parameters. Optimizing these conditions is crucial for maximizing the yield of this secondary metabolite. The "One Strain Many Compounds" (OSMAC) approach, which involves systematically altering culture conditions, has been effectively used to enhance the production of various metabolites from Salinispora strains. nih.govresearchgate.net
Research has shown that both the composition of the culture medium and the physical growth parameters play a significant role. researchgate.netvliz.be Strains are typically grown in liquid media, as this format often leads to a greater diversity of metabolites compared to solid cultures. vliz.be Seed cultures are first grown for several days before being transferred to larger production cultures. nih.govnih.gov These production cultures are then incubated for an extended period, often with specific agitation and temperature controls to promote metabolite synthesis. nih.govfrontiersin.org
Several media formulations have been developed for the cultivation of S. arenicola. A commonly used formulation is the A1 medium, which contains starch, yeast extract, and peptone dissolved in seawater. nih.govnih.gov Variations of this medium, such as A1BFeC, are supplemented with additional components like potassium bromide and iron sulfate (B86663) to further stimulate the production of specific metabolites. nih.gov The salt concentration of the medium is another critical factor; studies on the related rifamycins (B7979662) have shown that varying NaCl levels can significantly alter metabolite yields. mdpi.com
Table 1: Representative Cultivation Media for Salinispora arenicola
| Component | Medium 1 asm.orgnih.gov | A1 Medium nih.govnih.gov | A1BFeC Medium nih.gov |
| Starch | 10 g/L | 10 g/L | 10 g/L |
| Yeast Extract | 4 g/L | 5 g/L | 5 g/L |
| Peptone | 2 g/L | 2 g/L | 2 g/L |
| Fe₂(SO₄)₃·4H₂O | 40 mg/L | - | 40 mg/L |
| KBr | 100 mg/L | - | 100 mg/L |
| CaCO₃ | - | - | 1 g/L |
| Solvent | Seawater | Seawater | Seawater |
While saliniketals A and B are considered part of the core chemical signature of S. arenicola, significant variation exists in the accessory metabolites produced by different strains. nih.govfrontiersin.org All examined strains of S. arenicola produce saliniketals, rifamycins, and staurosporine. nih.govasm.org However, some strains also produce additional, unique compounds. nih.gov For instance, four strains isolated from Guam were found to produce arenicolide A, a macrolide not seen in other strains. nih.gov
Cultivation Parameters for Optimal Metabolite Yield
Downstream Processing for this compound Extraction and Purification
Following fermentation, a multi-step downstream processing strategy is required to isolate and purify this compound from the complex culture broth. This process involves separating the biomass from the liquid, extracting the crude metabolites, and then employing chromatographic techniques to achieve high purity. researchgate.netscribd.com
For the production of sufficient quantities of this compound for research, large-scale fermentation is necessary. This typically involves cultivating S. arenicola in multi-liter fermenters (e.g., 2.8-liter Fernbach flasks or larger bioreactors). nih.govnih.govbiorefine2g.eu After the fermentation period, the first step in downstream processing is the separation of the microbial cells from the culture broth, which can be achieved through centrifugation or filtration. scribd.com
The target compounds, including this compound, are then extracted from both the fermentation broth and the mycelial cake. This is commonly done using liquid-liquid extraction with an organic solvent, such as ethyl acetate (B1210297). vliz.bescribd.com The solvent extracts the lipophilic compounds from the aqueous broth. The organic extracts are then combined and concentrated under vacuum to yield a crude extract containing a mixture of secondary metabolites. researchgate.net
The crude extract obtained from the fermentation broth is a complex mixture of numerous compounds. To isolate this compound, advanced chromatographic techniques are essential. ijpsjournal.comnih.govpurkh.com Chromatography separates molecules based on their differential partitioning between a stationary phase (a solid or a liquid-coated solid) and a mobile phase (a liquid or gas). oup.com.au High-Performance Liquid Chromatography (HPLC) is a powerful tool used in the final stages of purification and for analyzing the purity of the isolated compounds. mdpi.comijpsjournal.com
A key step in the purification of this compound is flash column chromatography using silica (B1680970) gel as the stationary phase. uni-hannover.demz-at.de This technique is a rapid form of preparative column chromatography that uses pressure to drive the mobile phase through the column, allowing for faster and more efficient separations than traditional gravity-fed chromatography. mz-at.derochester.edu
In this process, the crude extract is loaded onto the top of a column packed with silica gel. rochester.edurochester.edu A solvent system (the mobile phase), typically a mixture of non-polar and polar solvents like hexane (B92381) and ethyl acetate, is then passed through the column. rochester.edu The separation occurs because compounds have different affinities for the polar silica gel and the less polar mobile phase. oup.com.au By gradually increasing the polarity of the mobile phase (a gradient elution), compounds are eluted from the column in order of increasing polarity. rochester.edu Fractions are collected and analyzed, often by Thin-Layer Chromatography (TLC), to identify those containing the desired compound. rochester.edu Fractions containing pure this compound are then pooled and concentrated to yield the final product. uni-hannover.de
Advanced Chromatographic Separation Techniques
Reversed-Phase Flash Column Chromatography
Following initial extraction, the crude residue containing this compound requires purification. While the provided outline specifies reversed-phase flash column chromatography, published methodologies for saliniketal isolation primarily detail an initial purification step using normal-phase flash chromatography. nih.gov In this documented procedure, the crude extract is separated on a silica gel flash column using an isocratic mobile phase of methanol (B129727) and chloroform (B151607) (1:9). nih.gov
Reversed-phase flash chromatography, in principle, utilizes a non-polar stationary phase (e.g., C18-bonded silica) and a polar mobile phase (typically a mixture of water and a miscible organic solvent like acetonitrile (B52724) or methanol). hawachhplccolumn.com This technique separates compounds based on their hydrophobicity; more non-polar compounds are retained longer on the column. hawachhplccolumn.com The process can be optimized by first developing a method on an analytical High-Performance Liquid Chromatography (HPLC) system with a column of similar stationary phase chemistry and then scaling up the gradient for the flash system. biotage.com
High-Performance Liquid Chromatography (HPLC)
The final purification step to obtain pure this compound is typically accomplished using reversed-phase high-performance liquid chromatography (RP-HPLC). nih.gov This high-resolution technique is essential for separating the structurally similar saliniketals and removing any remaining impurities from the fractions obtained during flash chromatography. nih.gov
One specific method employs a preparative RP-C18 column for the purification of this compound. nih.gov The separation is achieved using an isocratic solvent system, which maintains a constant mobile phase composition throughout the run. nih.gov Another approach, used for the analysis of crude extracts containing saliniketals, involves an analytical RP-C18 column with a gradient elution, where the concentration of the organic solvent in the mobile phase is increased over time to elute compounds with increasing hydrophobicity. frontiersin.org
Table 2: HPLC Conditions for this compound Purification and Analysis
| Parameter | Method 1 (Purification) | Method 2 (Analysis) | Reference |
|---|---|---|---|
| Column Type | Phenomenex Luna RP C18 | Phenomenex Luna C18(2) | nih.govfrontiersin.org |
| Column Dimensions | 10 mm × 250 mm, 5 µm | 4.6 mm × 250 mm, 5 µm | |
| Mobile Phase | Isocratic: Acetonitrile/Water (56:44, v/v) | Gradient: 5% to 100% Methanol over 35 min (both solvents with 0.1% formic acid) | |
| Flow Rate | Not specified | 1.0 mL/min | |
| Temperature | Not specified | 40°C |
Compound Reference Table
Comprehensive Structural Elucidation of Saliniketal B
Advanced Spectroscopic Characterization
Spectroscopic techniques provide crucial information about the atomic composition, bonding, and spatial arrangement of atoms within the saliniketal B molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone in the structural elucidation of natural products like this compound, offering detailed insights into the carbon-hydrogen framework and the relative positions of different functional groups. nih.gov
One-dimensional (1D) NMR experiments, specifically 1H and 13C NMR, provide fundamental information about the types of protons and carbons present in the molecule and their chemical environments. The 1H NMR spectrum reveals the different types of protons, their relative numbers (integrals), and their coupling interactions, which indicate neighboring protons. nih.gov The chemical shifts in the 1H spectrum are indicative of the electronic environment of each proton, providing clues about the functional groups to which they are attached (e.g., protons on double bonds, near oxygen atoms, or in methyl groups). Similarly, the 13C NMR spectrum provides information on the different types of carbon atoms in the molecule, with chemical shifts indicating hybridization state and proximity to electronegative atoms. nih.gov Analysis of the multiplicity of signals in the 13C NMR spectrum, often aided by techniques like DEPT (Distortionless Enhancement by Polarization Transfer), helps distinguish between methyl, methylene (B1212753), methine, and quaternary carbons. nih.gov
Based on published research, the 1H and 13C NMR data for this compound in MeOH-d4 have been reported, providing a comprehensive set of chemical shifts and coupling constants essential for initial structural assignments.
Table 1: Representative 1H NMR Data for this compound (Partial) (Note: This table presents hypothetical representative data based on typical polyketide structures and the nature of NMR data. Actual values would be obtained from experimental spectra.)
| δH (ppm) | Multiplicity | J (Hz) | Integration | Assigned Proton(s) |
| x.xx | s | - | xH | H-xx |
| y.yy | d | J=y.y | yH | H-yy |
| z.zz | dd | J=z.z, z.z | zH | H-zz |
| ... | ... | ... | ... | ... |
Table 2: Representative 13C NMR Data for this compound (Partial) (Note: This table presents hypothetical representative data. Actual values would be obtained from experimental spectra.)
| δC (ppm) | Type (CH3, CH2, CH, C) | Assigned Carbon(s) |
| aaa.a | CH | C-xx |
| bbb.b | CH2 | C-yy |
| ccc.c | C | C-zz |
| ... | ... | ... |
Two-dimensional (2D) NMR experiments are indispensable for establishing connectivity and determining the relative stereochemistry of complex molecules like this compound. researchgate.netnih.gov
COSY (Correlation Spectroscopy): The COSY spectrum shows correlations between protons that are coupled to each other through typically two or three bonds. nih.gov This allows for the tracing of proton spin systems and the identification of adjacent protons within the molecule. By following the correlations in the COSY spectrum, researchers can piece together fragments of the molecular structure.
HSQC (Heteronuclear Single Quantum Coherence): HSQC experiments correlate protons with the carbons to which they are directly attached (one-bond correlation). This is crucial for assigning proton signals to their corresponding carbon signals and determining the types of CH, CH2, and CH3 groups present. The HSQC spectrum provides a direct link between the 1H and 13C NMR data.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments detect through-space correlations between protons that are spatially close to each other, regardless of the number of bonds separating them. These correlations are particularly valuable for determining the relative stereochemistry of chiral centers and the conformation of flexible parts of the molecule. By observing NOESY correlations between protons on different rings or across chiral centers, the relative orientation of substituents can be determined, allowing for the assignment of relative configurations.
The combination of these 2D NMR techniques was primarily used to assign the structure of saliniketals A and B, including the identification of a novel 1,4-dimethyl-2,8-dioxabicyclo[3.2.1]octan-3-yl ring system. researchgate.net
One-Dimensional NMR (1H, 13C) for Core Structure Identification
Mass Spectrometry (MS) Applications
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, complementing the structural details obtained from NMR. nih.gov
High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is used to determine the accurate mass of the molecule, which is essential for calculating its elemental composition and confirming the molecular formula. For this compound, HRESIMS data provided a precise mass measurement, allowing for the determination of its molecular formula, reported as C39H47NO15 in some studies. The accurate mass measurement helps validate the proposed structure derived from NMR data by confirming the number and types of atoms present.
Tandem Mass Spectrometry (MS/MS) involves the fragmentation of selected ions and the analysis of the resulting fragment ions. The fragmentation pattern provides structural information by revealing the ways in which the molecule breaks apart under controlled conditions. Analysis of the MS/MS spectrum can help confirm the presence of specific substructures and functional groups by matching observed fragments to predicted fragmentation pathways of the proposed structure. MS/MS data, often used in metabolomic studies for dereplication and identification of related compounds, can support the structural assignments made by NMR by providing complementary evidence from the gas phase fragmentation of the molecule.
High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS)
Auxiliary Spectroscopic Methodologies (e.g., Ultraviolet-Visible Spectroscopy, Infrared Spectroscopy, Electronic Circular Dichroism)
While NMR is primary, other spectroscopic techniques provide complementary data for structural analysis.
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is useful for identifying the presence of conjugated π systems, such as the E,Z-dienamide unit in this compound. mt.com UV-Vis spectra measure the absorption of light in the ultraviolet and visible regions, which occurs due to electronic transitions within chromophores. mt.com The specific wavelengths of maximum absorption can provide clues about the nature and extent of conjugation in the molecule. mt.com UV spectra have been obtained for saliniketal A and B. snu.ac.krcusat.ac.in
Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in a molecule by measuring the vibrations of chemical bonds when exposed to infrared radiation. wikipedia.org Different functional groups absorb IR radiation at characteristic frequencies, resulting in a unique IR spectrum. wikipedia.orgresearchgate.net IR spectra have been acquired for saliniketals. snu.ac.krcusat.ac.in This technique can help confirm the presence of hydroxyl groups, carbonyls, and amide functionalities in this compound.
Electronic Circular Dichroism (ECD) Spectroscopy: ECD spectroscopy is a chiroptical technique that measures the differential absorption of left and right circularly polarized light by chiral molecules. rsc.orgbeilstein-journals.org ECD spectra can provide insights into the conformation and absolute configuration of molecules containing suitable chromophores. rsc.orgbeilstein-journals.org While ECD can be a powerful tool for stereochemical analysis, its utility depends on the presence of chromophores near chiral centers and can sometimes be inconclusive for determining absolute configuration, necessitating the use of other methods like Vibrational Circular Dichroism (VCD) in some cases. rsc.orgbeilstein-journals.org ECD spectra of saliniketal A have been compared with those of related compounds to propose absolute configurations. researchgate.netmdpi.com
Stereochemical Assignment Strategies
This compound possesses nine stereocenters, making the assignment of its relative and absolute stereochemistry a significant challenge. nih.gov
Determination of Relative Stereochemistry
The relative stereochemistry of this compound was primarily determined through detailed analysis of 2D NMR spectroscopic data, particularly NOESY (Nuclear Overhauser Effect Spectroscopy) experiments. researchgate.netmdpi.com NOESY correlations indicate spatial proximity between protons, allowing the determination of the relative orientation of different parts of the molecule and thus the relative configuration of adjacent stereocenters. For example, NOESY correlations have been used to indicate co-facial relationships between specific protons in related compounds, aiding in the determination of relative configurations. mdpi.com Chemical derivatization and comparison of NMR data of derivatives, such as acetonides, have also been employed to confirm relative stereochemistry. nih.govdntb.gov.ua
Establishment of Absolute Stereochemistry
The absolute stereochemistry of this compound has been established through its total synthesis and comparison of the spectroscopic data and optical rotation of the synthetic product with those of the natural product. nih.govmdpi.comacs.orgnih.gov Total synthesis approaches have been designed to control the stereochemical outcome at each step, allowing for the synthesis of a compound with a defined absolute configuration. thieme-connect.comnih.govacs.orgnih.govnih.govnih.gov The agreement between the spectroscopic data and optical rotation of the synthetic and natural this compound confirms the absolute configuration assigned during the synthesis. nih.gov Additionally, considering the biosynthetic relationship with other compounds of known absolute configuration, such as rifamycin (B1679328) derivatives, has also contributed to proposing the absolute configuration of saliniketals. researchgate.netmdpi.com
Spectroscopic Data Highlights
While specific detailed spectroscopic peak assignments for UV-Vis, IR, and ECD of this compound itself are not extensively detailed in the general search results without accessing the full original publications, the application of these methods is confirmed. NMR data, particularly 1H and 13C NMR, are crucial for structural elucidation and relative stereochemistry. mdpi.comamazonaws.com
| Spectroscopy Technique | Information Provided | Application to this compound |
| UV-Vis | Presence of conjugated systems | Identification of the E,Z-dienamide unit. snu.ac.krcusat.ac.in |
| IR | Identification of functional groups | Confirmation of hydroxyl, carbonyl, and amide groups. snu.ac.krcusat.ac.in |
| ECD | Conformation and absolute configuration (if chromophore present) | Used in comparison with related compounds and potentially in conjunction with computational methods. researchgate.netmdpi.com |
Research Findings Highlights
this compound was isolated from Salinispora arenicola. researchgate.netfrontiersin.org
Its structure contains a unique bicyclic ketal and an E,Z-dienamide. researchgate.netnih.gov
Structural elucidation relied heavily on 2D NMR techniques. researchgate.netmdpi.com
Total synthesis has confirmed the structure and absolute stereochemistry. nih.govmdpi.comacs.orgnih.gov
Stereochemical control in synthesis was achieved through methods like diastereoselective aldol (B89426) reactions and directed reductions. thieme-connect.comnih.govacs.orgnih.govacs.org
The absolute configuration is consistent with its biosynthetic relationship to rifamycin derivatives. researchgate.netmdpi.com
Total Synthesis and Synthetic Chemical Transformations of Saliniketal B
Strategic Retrosynthetic Approaches
The total synthesis of saliniketal B has been approached through carefully planned retrosynthetic analyses, primarily focusing on convergent strategies to maximize efficiency.
The successful implementation of a convergent synthesis hinges on the reliable and stereocontrolled coupling of the advanced fragments. For the synthesis of this compound, aldol (B89426) reactions have proven to be a powerful tool for this purpose. nih.govacs.org Specifically, a highly selective aldol coupling between a complex ethyl ketone fragment and an aldehyde fragment has been utilized to form a key carbon-carbon bond, setting several stereocenters in the process. nih.govacs.org The stereochemical outcome of this coupling can be influenced by existing stereocenters within the fragments, such as a γ-stereogenic methyl group on the ketone, which can enhance the diastereoselectivity of the reaction. nih.govnih.gov Another key coupling strategy employed in the synthesis of this compound is the Stille coupling, which was used in a late-stage introduction of the characteristic (2Z,4E)-dienamide side chain. acs.org
Convergent Synthesis Paradigm
Key Bond-Forming Reactions and Stereocontrolled Syntheses
The construction of this compound's unique structural features required the development and application of highly specific and stereoselective chemical reactions.
The dioxabicyclo[3.2.1]octane core is a defining structural motif of this compound. acs.org Its construction has been a central focus of synthetic efforts, with several innovative methods being reported.
A particularly elegant and efficient method for assembling the dioxabicyclo[3.2.1]octane ring system involves a platinum(II)-mediated cycloisomerization of an alkynediol precursor. nih.govnih.gov This reaction, catalyzed by a platinum(II) species such as Zeise's dimer, proceeds through the activation of the alkyne by the soft, carbophilic platinum catalyst, which facilitates a tandem nucleophilic attack by the two hydroxyl groups. nih.govnih.gov This powerful transformation allows for the rapid and stereocontrolled construction of the complex bicyclic ether from a relatively simple linear precursor. nih.gov The reaction is a key step in a concise synthesis of this compound, demonstrating the utility of this methodology in the context of complex natural product synthesis. nih.govacs.org
An alternative strategy for the formation of the bicyclic acetal (B89532) core is the intramolecular Wacker-type cyclization. acs.org This palladium-catalyzed process involves the activation of an alkene by a palladium(II) catalyst, rendering it susceptible to intramolecular attack by a suitably positioned hydroxyl group. nih.govlibretexts.org Subsequent steps in the catalytic cycle lead to the formation of the heterocyclic ring system. In the synthesis of this compound, this approach was successfully employed to install the bicyclic acetal core, highlighting the versatility of palladium catalysis in the construction of complex oxygenated heterocycles. acs.org
Platinum(II)-Mediated Cycloisomerization of Alkynediols
Stereoselective Construction of the Polyketide Chain
The intricate structure of this compound features a polyketide backbone with nine stereocenters, eight of which are contiguous. nih.gov The successful total synthesis of this natural product hinges on the precise stereoselective construction of this complex chain. Synthetic strategies have employed highly controlled reactions to establish the required stereochemistry at each chiral center. Key methodologies include diastereoselective aldol reactions to form carbon-carbon bonds with high fidelity, leveraging the influence of existing stereocenters to direct the formation of new ones, and stereospecific reduction protocols to set the stereochemistry of hydroxyl groups. These approaches, particularly in the syntheses reported by research groups such as Paterson and De Brabander, underscore the advances in modern asymmetric synthesis. nih.govacs.org
Diastereoselective Aldol Reaction Sequences (e.g., Boron Aldol)
The aldol reaction is a cornerstone in the assembly of polyketide natural products, and its application in the synthesis of this compound is a prominent example of its power in stereocontrolled C-C bond formation. organicreactions.org While boron-mediated aldol reactions are a benchmark for achieving high levels of stereoselectivity through rigid, chair-like transition states, other metal enolates have also been effectively used in the synthesis of this compound fragments. organicreactions.orgcore.ac.uk
In a concise synthesis of this compound, a key fragment was assembled using a reagent-controlled aldol reaction. nih.gov Specifically, the stannyl (B1234572) enolate derived from a chiral oxazolidinone was reacted with an aldehyde precursor to furnish the desired aldol product in 82% yield and with a high diastereomeric ratio of over 16:1. nih.gov Another critical step involved a convergent aldol coupling between two complex fragments: ethyl ketone 3 and aldehyde 4 . This final carbon-carbon bond-forming event proceeded with high selectivity (>11:1 dr) to afford the anti-Felkin adduct, which directly led to the core structure of this compound. nih.govacs.org While this specific instance utilized a Z(O)-lithium enolate, the principles of achieving high diastereoselectivity are shared with boron aldol methodologies, which are renowned for their predictable stereochemical outcomes in polyketide synthesis. nih.govresearchgate.net The high levels of 1,5-stereoinduction observed in such reactions are critical for establishing the complex stereochemical array of the molecule. researchgate.netrsc.org
Table 1: Key Aldol Reactions in this compound Synthesis
| Coupling Partners | Enolate Type | Key Reagents | Diastereomeric Ratio (dr) | Yield (%) | Reference |
|---|---|---|---|---|---|
| Oxazolidinone 8 + Aldehyde 7 | Stannyl (Sn) | - | >16:1 | 82 | nih.gov |
| Ethyl Ketone 3 + Aldehyde 4 | Lithium (Li) | - | >11:1 | 81 | nih.govacs.org |
Influence of Proximal Stereocenters on Stereochemical Outcome (e.g., γ-Stereogenic Methyl Group)
The stereochemical outcome of the key aldol coupling in the De Brabander synthesis of this compound was significantly influenced by a pre-existing stereocenter within one of the coupling partners. nih.govnih.gov The high diastereoselectivity observed in the reaction between the lithium enolate of ethyl ketone 3 and aldehyde 4 is attributed to the presence of a γ-stereogenic methyl group on the ketone fragment. nih.govacs.orgresearchgate.net
Typically, the Z(O)-lithium enolates of similar ethyl ketones would favor a transition state leading to a different diastereomer (the 1,3-anti-1,4-anti aldol adduct), which would be a "mismatched" case with the inherent facial bias of aldehyde 4 . acs.org However, the presence of the γ-methyl group introduces significant syn-pentane interactions in the disfavored transition state conformation. nih.gov This steric strain effectively blocks one face of the enolate, forcing the reaction to proceed through an alternative, matched transition state that leads to the observed anti-Felkin product with high selectivity (>11:1 dr). nih.govacs.org This finding highlights a sophisticated level of substrate control where a remote stereocenter dictates the stereochemical course of a crucial bond-forming reaction, a principle of great importance in the synthesis of complex polyketides. nih.govacs.org
Anti-Selective Reduction Protocols
Following the construction of the carbon skeleton, the stereoselective reduction of ketone functionalities is crucial for establishing the correct configuration of the multiple hydroxyl groups in this compound. The synthetic strategies employed rely on highly selective reduction protocols to achieve the desired anti-diol arrangements. nih.gov
Table 2: Anti-Selective Reductions in this compound Synthesis
| Substrate | Reducing Agent | Diastereomeric Ratio (dr) | Yield (%) | Reference |
|---|---|---|---|---|
| β-hydroxy ketone (precursor to alkynediol 5 ) | Na(OAc)₃BH | >20:1 | 74% (over 2 steps) | nih.gov |
| β-hydroxy ketone (aldol adduct 2 ) | Not specified | >20:1 | 89 | nih.gov |
Elaboration of the E,Z-Dienamide Moiety
A distinctive structural feature of this compound is the E,Z-configured dienamide side chain. nih.govacs.org This moiety is reminiscent of the ansa chain found in the rifamycin (B1679328) class of antibiotics. oup.comresearchgate.net The installation of this geometrically defined and functionalized unit presents a significant synthetic challenge, which has been addressed through different late-stage strategies.
Late-Stage Stille Coupling Reactions
In the total synthesis of saliniketals A and B developed by Paterson and coworkers, the E,Z-dienamide side chain was installed at a late stage using a palladium-catalyzed Stille cross-coupling reaction. researchgate.net The Stille reaction is a powerful and versatile method for forming carbon-carbon bonds between an organotin compound and an sp²-hybridized organic halide or pseudohalide. libretexts.orgorganic-chemistry.org This approach allows for the convergent coupling of two complex fragments under relatively mild conditions. wikipedia.org In Paterson's synthesis, a vinyl iodide fragment representing the core of the molecule was coupled with a (2Z,4E)-dienamide-containing organostannane to complete the carbon skeleton of the natural product. researchgate.net This strategic, late-stage coupling demonstrates the utility of the Stille reaction in the final steps of complex natural product synthesis, where functional group tolerance and reliable bond construction are paramount.
One-Pot Desilylation/Dihydropyranone Fragmentation/Amidation Sequences
An alternative and highly innovative approach to installing the E,Z-dienamide was developed by Liu and De Brabander. nih.gov Their strategy features a remarkable one-pot cascade reaction as the final step of the synthesis. nih.govacs.orgacs.org This sequence begins with a dihydropyranone intermediate, which is subjected to a fluoride-mediated desilylation. nih.gov The removal of the silyl (B83357) protecting group triggers a concomitant fragmentation of the dihydropyranone ring, which opens to reveal a carboxylic acid with the desired E,Z-diene geometry. nih.govnih.gov This reactive intermediate is then trapped in situ with an ammonia (B1221849) source, leading to the formation of the primary amide and furnishing this compound in a single, efficient operation with a 72% yield. nih.gov This elegant one-pot sequence is a highlight of the synthesis, showcasing a creative and efficient method for constructing the challenging dienamide moiety. nih.govacs.org
Enantioselective Synthesis Strategies and Achievements
The complex, stereochemically dense architecture of this compound has made it an attractive target for total synthesis. Several successful enantioselective syntheses have been reported, demonstrating innovative strategies for constructing its key structural motifs, including the signature 2,8-dioxabicyclo[3.2.1]octane core and the contiguous stereocenters.
One of the earliest total syntheses was reported by Paterson and coworkers, which confirmed the absolute structure of saliniketals A and B. acs.org A key feature of this 17-step route was the application of two boron-mediated aldol reactions coupled with substrate-controlled reductions to meticulously install six of the nine stereocenters. acs.org The bicyclic acetal core was forged using an intramolecular Wacker-type cyclization, and the (2Z,4E)-dienamide side chain was appended in the final stages via a Stille coupling. acs.org
Key innovations in the Liu and De Brabander synthesis include:
Platinum-Catalyzed Cycloisomerization : The 2,8-dioxabicyclo[3.2.1]octane system was constructed with high efficiency using a platinum(II)-catalyzed cycloisomerization of a key alkynediol intermediate. acs.orgnih.govacs.org
Stereoselective Aldol Coupling : A highly selective aldol reaction was used to couple the two main fragments. The stereochemical outcome of this coupling was found to be advantageously influenced by a γ-stereogenic methyl group on the ketone fragment, leading to the desired anti-Felkin adduct with high diastereoselectivity (>11:1 dr). acs.orgnih.gov
Dihydropyranone Fragmentation : The synthesis featured a novel one-pot sequence involving desilylation, fragmentation of a dihydropyranone intermediate, and subsequent amidation to install the characteristic E,Z-dienamide side chain at a late stage. nih.govnih.govacs.org
The table below summarizes and compares the key aspects of these prominent total syntheses of this compound.
| Feature | Paterson Synthesis | Liu & De Brabander Synthesis |
| Longest Linear Sequence | 17 steps acs.org | 11 steps nih.govacs.org |
| Overall Yield | Not specified in results | 23% nih.govacs.org |
| Key Cyclization Strategy | Intramolecular Wacker-type cyclization acs.org | Platinum(II)-mediated cycloisomerization acs.orgnih.gov |
| Stereocontrol Highlights | Boron aldol/reduction sequences acs.org | Stereoselective aldol coupling influenced by γ-stereocenter acs.orgnih.gov |
| Side Chain Installation | Late-stage Stille coupling acs.org | One-pot dihydropyranone fragmentation/amidation acs.orgnih.gov |
These synthetic achievements not only provide access to this compound for further study but also showcase powerful methodologies for the construction of complex polyketide natural products.
Biosynthetic Pathway Elucidation of Saliniketal B
Identification and Characterization of the Biosynthetic Gene Cluster (BGC)
The production of saliniketal B is governed by a dedicated set of genes known as a biosynthetic gene cluster (BGC). The discovery of this cluster was the foundational step in understanding its formation.
Initial research involving bioinformatic analysis of the Salinispora arenicola CNS-205 genome identified a 92-kb gene cluster responsible for the biosynthesis of rifamycin (B1679328). nih.gov Further investigation revealed that this same cluster, termed the SA-rif cluster, is also responsible for producing the saliniketals. nih.gov This was unexpected, as it was initially hypothesized that a separate polyketide synthase (PKS) was responsible for saliniketal assembly. nih.gov The SA-rif cluster contains 39 open reading frames (ORFs), including a 10-module PKS operon, and all the necessary genes for producing the rifamycin backbone. nih.gov The discovery that saliniketals are byproducts of this well-known antibiotic pathway was a significant finding. nih.gov
| Gene Cluster Details | Description |
| Organism | Salinispora arenicola |
| Cluster Name | SA-rif |
| Size | 92 kb |
| Components | 39 ORFs, including a 10-module PKS, AHBA biosynthetic sub-cluster, and tailoring enzymes. |
| Products | Rifamycins (B7979662), Saliniketal A, this compound |
Enzymatic Assembly Line of the Polyketide Backbone
The core carbon skeleton of this compound is assembled by a multi-enzyme complex that acts as a molecular assembly line, adding building blocks in a specific sequence.
The biosynthesis of the saliniketal backbone is carried out by Type I Polyketide Synthases (PKSs) encoded within the SA-rif gene cluster. nih.gov Type I PKSs are large, modular enzymes where each module is responsible for one cycle of chain elongation. wikipedia.orgsciepublish.com These enzymes sequentially condense small carboxylic acid units to build the polyketide chain. researchgate.net Research confirmed that saliniketals share a common biosynthetic origin with rifamycins, diverging from the main pathway after the polyketide backbone is fully assembled. nih.gov Stable isotope feeding experiments demonstrated that the saliniketals originate from a mature rifamycin macrocyclic intermediate, rather than being shunt products formed during the extension process. escholarship.org
Post-Polyketide Modifications and Oxidative Rearrangements
After the polyketide chain is synthesized by the PKS, it undergoes a series of enzymatic modifications, known as tailoring, which are critical for generating the final, complex structure of this compound.
A crucial enzyme in the saliniketal pathway is a cytochrome P450 monooxygenase encoded by the gene sare1259 (also known as SalC). nih.govnih.gov This enzyme is a key branching point in the pathway, responsible for diverting a common precursor, 34a-deoxyrifamycin W, away from rifamycin synthesis and toward the saliniketals. nih.gov Sare1259 catalyzes complex oxidative rearrangement reactions that lead to the formation of both the mature rifamycins and the truncated saliniketal structures. nih.govnih.gov The inactivation of the sare1259 gene was shown to abolish the production of both compound classes, confirming its central role in this biosynthetic divergence. nih.gov
Recent research has implicated a second class of oxidative enzymes in the formation of saliniketals: flavin-dependent monooxygenases (FMOs), specifically Rox enzymes. frontiersin.orgfrontiersin.org These enzymes were initially characterized as being involved in rifamycin degradation. frontiersin.org However, further studies have shown that a Rox homolog from rifamycin-producing organisms can catalyze the transformation of a salinisporamycin intermediate into saliniketal A. frontiersin.orgresearchgate.net This finding suggests that saliniketal biosynthesis involves two catalysis-promiscuous enzymes: the cytochrome P450 Sare1259, which creates the initial branch from the rifamycin pathway, and a Rox enzyme, which performs a subsequent oxidative conversion to yield the final saliniketal structure. frontiersin.orgfrontiersin.org
| Enzyme | Gene | Enzyme Class | Function in this compound Biosynthesis |
| SalC | sare1259 | Cytochrome P450 Monooxygenase | Catalyzes oxidative rearrangement of 34a-deoxyrifamycin W, creating the branch point from the rifamycin pathway. nih.govnih.gov |
| Rox | Not specified in sal cluster | Flavin Monooxygenase | Catalyzes a late-stage oxidative transformation of a salinisporamycin intermediate to form the final saliniketal. frontiersin.orgfrontiersin.org |
Functional Role of Cytochrome P450 Enzymes (e.g., Sare1259)
Commonality in Biosynthetic Origins with Structurally Related Metabolites (e.g., Rifamycins)
The biosynthesis of this compound is intricately linked to that of the rifamycin family of antibiotics. Both classes of compounds are produced by the marine actinomycete Salinispora arenicola and share significant structural similarities, particularly in their polyketide-derived ansa chains. researchgate.netnih.gov This co-production and structural resemblance strongly suggested a common biosynthetic pathway, a hypothesis that has been confirmed through genetic and biochemical studies. nih.govrsc.org
The core of this shared origin lies within the rifamycin (rif) biosynthetic gene cluster. researchgate.net The biosynthesis of rifamycins commences with the unusual starter unit, 3-amino-5-hydroxybenzoic acid (AHBA), which is extended by a type I polyketide synthase (PKS) using acetate (B1210297) and propionate (B1217596) units. wikipedia.orgnih.govpnas.org Research has demonstrated that the saliniketals are not products of a separate pathway but are, in fact, biosynthetic byproducts of the rifamycin assembly line. nih.gov
The critical point of divergence from the main rifamycin pathway occurs at the intermediate stage of 34a-deoxyrifamycin W. nih.govnih.gov A single, multifunctional cytochrome P450 monooxygenase, encoded by the gene sare1259 in S. arenicola, has been identified as the key enzyme governing this split. nih.govfrontiersin.org This enzyme catalyzes a series of complex oxidative rearrangement reactions on the common precursor, 34a-deoxyrifamycin W. nih.gov Depending on the oxidative reaction performed by this versatile enzyme, the pathway either proceeds to the mature rifamycins or is shunted towards the production of saliniketals A and B. nih.govfrontiersin.org This enzymatic process highlights a remarkable example of biosynthetic diversification, where one enzyme can generate two distinct structural classes of natural products from a single precursor. nih.gov
Table 1: Key Genes and Intermediates in the Shared Saliniketal/Rifamycin Pathway
| Gene/Intermediate | Type/Class | Function in Biosynthesis |
|---|---|---|
| rif gene cluster | Biosynthetic Gene Cluster | Encodes the complete machinery for rifamycin and saliniketal biosynthesis. researchgate.net |
| 3-amino-5-hydroxybenzoic acid (AHBA) | Starter Unit | The initial building block for the polyketide chain assembly. wikipedia.orgnih.gov |
| Polyketide Synthase (PKS) | Enzyme Complex | Assembles the ansa chain using acetate and propionate extender units. researchgate.netpnas.org |
| 34a-deoxyrifamycin W | Biosynthetic Intermediate | The common precursor molecule at the divergence point of the two pathways. nih.gov |
Isotopic Labeling and Feeding Experiments to Delineate Pathway Intermediates
The elucidation of the this compound biosynthetic pathway has been heavily reliant on isotopic labeling and precursor feeding experiments. These powerful techniques have provided direct evidence for the origin of its atoms and have been instrumental in identifying key intermediates shared with the rifamycin pathway. researchgate.netnih.gov
To confirm that saliniketals originate from the rifamycin pathway, researchers conducted feeding experiments using isotopically labeled precursors. A crucial experiment involved administering [¹⁵N]-labeled 3-amino-5-hydroxybenzoic acid ([¹⁵N]AHBA) to a mutant strain of S. arenicola that was deficient in rifamycin production. nih.gov Mass spectrometry analysis revealed that the ¹⁵N label was incorporated into the saliniketals. nih.gov This finding was significant as it demonstrated that the primary amide nitrogen atom in the saliniketal structure is derived directly from the AHBA starter unit. This occurs through a complex and unusual cleavage of a carbon-nitrogen bond within the aromatic AHBA core, a mechanism that was not immediately obvious from the final structure. nih.gov
Further experiments utilized [U-¹³C₃]propionate, a labeled version of one of the polyketide extender units. nih.gov Tracking the incorporation of the ¹³C atoms helped to map the assembly of the polyketide chain, confirming that the ansa chain of the saliniketals is constructed in the same manner as that of the rifamycins. nih.gov
In addition to isotopic labeling, chemical complementation studies were performed. In these experiments, mutant strains blocked at specific points in the rifamycin pathway were fed with downstream intermediates. nih.gov By feeding the intermediate 34a-deoxyrifamycin W to a mutant unable to produce it, researchers were able to restore the production of saliniketals. nih.govresearchgate.net This definitively established 34a-deoxyrifamycin W as the direct biosynthetic precursor to the saliniketal class of compounds. nih.gov
Table 2: Summary of Isotopic Labeling and Feeding Experiments
| Labeled Precursor/Fed Compound | Experimental Setup | Key Finding | Citation |
|---|---|---|---|
| [¹⁵N]AHBA | Fed to a rifamycin-deficient S. arenicola mutant. | Confirmed the primary amide nitrogen in saliniketals originates from the AHBA starter unit via C-N bond cleavage. | nih.gov |
| [U-¹³C₃]propionate | Fed to S. arenicola cultures. | Mapped the polyketide chain assembly, showing incorporation patterns consistent with the rifamycin ansa chain. | nih.gov |
Biological Activities and Molecular Mechanisms of Saliniketal B
Modulatory Effects on Ornithine Decarboxylase (ODC) Induction
A primary biological activity of Saliniketal B is its ability to modulate the induction of ornithine decarboxylase (ODC), a critical enzyme in polyamine biosynthesis. nih.govdicp.ac.cn
Inhibition of Tumor Promoter-Mediated ODC Induction
This compound has been shown to inhibit the induction of ornithine decarboxylase (ODC), a key enzyme in cancer development. researchgate.net Specifically, it attenuates the induction of ODC that is mediated by tumor promoters. nih.gov In studies using human bladder carcinoma T24 cells, this compound demonstrated a significant inhibitory effect on ODC induction, with a reported IC50 value of 7.83 +/- 1.2 µg/mL. researchgate.netnih.gov This inhibitory action on a crucial target for cancer chemoprevention highlights the therapeutic potential of this compound. researchgate.netmdpi.com
Role in Chemoprevention and Potential Antineoplastic Implications
The inhibitory effect of this compound on ODC induction positions it as a compound with significant potential in chemoprevention and cancer therapy. researchgate.netirjweb.com Its mechanism of action is closely tied to the regulation of polyamine biosynthesis and the control of oncogenic pathways.
Impact on Polyamine Biosynthesis Pathway Regulation
Ornithine decarboxylase is the first and rate-limiting enzyme in the polyamine biosynthesis pathway. nih.govnih.gov This pathway produces polyamines like putrescine, spermidine, and spermine, which are essential for cell proliferation and differentiation. nih.govmdpi.com By inhibiting the induction of ODC, this compound effectively blocks the initial step of this pathway. researchgate.net This disruption can lead to a decrease in the cellular concentration of polyamines, a strategy that is considered effective in preventing carcinogenesis. researchgate.net High levels of ODC and subsequent polyamines are often associated with uncontrolled cell growth, a hallmark of cancer. irjweb.com
Relationship to MYC Oncogene Transcriptional Control
The significance of ODC as a therapeutic target is further underscored by its relationship with the MYC oncogene. nih.govtdl.org MYC is a potent transcription factor that regulates a wide array of genes involved in cell growth, proliferation, and apoptosis. mdpi.comebsco.comnih.gov ODC is a direct transcriptional target of MYC. nih.govmdpi.combiorxiv.org Overexpression of MYC is a common feature in many human cancers and leads to the upregulation of ODC, thereby driving cell proliferation. mdpi.comtdl.org The ability of this compound to inhibit ODC induction suggests a potential interference with the MYC-regulated transcriptional program, making it a valuable candidate for targeting MYC-driven tumors. nih.govtdl.org
Investigation of Uncharacterized Molecular Targets and Cellular Pathways
While the inhibitory effect on ODC induction is a key characterized activity, the precise molecular mechanism of this compound remains unknown. nih.gov The unique structural features of saliniketals, including a dioxabicyclo[3.2.1]octane ring system, suggest that they may interact with novel cellular targets. nih.govdicp.ac.cn The development of concise and flexible synthetic routes to this compound is aimed at facilitating future structure-function and mode-of-action studies to elucidate these uncharacterized pathways. nih.govdicp.ac.cn Further research is needed to identify the direct molecular targets of this compound and to fully understand the cellular pathways through which it exerts its effects on ODC induction and other potential biological activities. nih.gov
Structure-Function Relationship Studies through Analog Synthesis
Understanding which parts of the this compound molecule are essential for its biological activity is crucial for designing more potent and selective analogs. The total synthesis of this compound has been a significant achievement, not only confirming its complex stereostructure but also providing a platform for creating structural analogs for structure-activity relationship (SAR) studies. nih.govnih.gov
The initial SAR data comes from the comparison of this compound with its naturally occurring analog, saliniketal A.
| Compound | Biological Activity | IC₅₀ (µg/mL) | Cell Line | Assay |
|---|---|---|---|---|
| Saliniketal A | Inhibition of ODC induction | 1.95 ± 0.37 | Human bladder carcinoma T24 cells | Tumor promoter-induced ODC induction |
| This compound | Inhibition of ODC induction | 7.83 ± 1.2 | Human bladder carcinoma T24 cells | Tumor promoter-induced ODC induction |
Saliniketal A is more potent than this compound in inhibiting ODC induction. researchgate.netmdpi.comnih.gov The only structural difference between the two is an additional hydroxyl group in this compound. This suggests that this hydroxyl group may be detrimental to the compound's activity, or that the corresponding region of the molecule is involved in a critical interaction with the target where a hydrogen atom is preferred.
Future SAR studies, enabled by chemical synthesis, would likely involve the systematic modification of various functional groups on the this compound scaffold, including:
The Polyketide Side Chain: Modifications to the length, stereochemistry, and functional groups along the side chain would provide insights into the specific interactions with its molecular target.
The Terminal Amide: The primary amide group is a key feature. Converting it to other functional groups, such as a nitrile or carboxylic acid, would clarify its role in binding.
The biosynthetic relationship between the saliniketals and the rifamycins (B7979662), which share a common precursor, is also a significant area of interest. acs.org This shared pathway, involving a cytochrome P450 monooxygenase, suggests that hybrid molecules incorporating features of both saliniketals and rifamycins could be synthesized and evaluated for novel biological activities. acs.orgfrontiersin.org
Derivatives and Analogues of Saliniketal B
Naturally Occurring Saliniketal Analogues (e.g., Saliniketal A)
Saliniketal B is part of a family of related polyketides produced by the marine actinomycete Salinispora arenicola. researchgate.netacs.org These natural analogues often co-occur in fermentation broths and share a common biosynthetic origin. acs.org
Saliniketal A: The most prominent analogue, saliniketal A, is frequently isolated alongside this compound. researchgate.netacs.org It shares the core bicyclic polyketide structure but differs by the absence of a hydroxyl group that is present in this compound. mdpi.com Both compounds are considered part of the core chemotype of S. arenicola, being consistently produced by strains of this species regardless of their geographical origin. asm.orgplos.org Like this compound, saliniketal A inhibits ornithine decarboxylase induction, a target for cancer chemoprevention, and actually displays more potent activity in this assay. researchgate.netacs.org
Other Natural Derivatives: Metabolomic studies of S. arenicola strains have revealed the presence of other minor, naturally occurring saliniketal derivatives. These include an isomer of this compound and a putative derivative of saliniketal A containing an additional methylene (B1212753) (–CH2–) group. frontiersin.org Another related natural product, 16-demethylsaliniketal A , has been identified from the fermentation broth of Micromonospora sp. TP-A0468. frontiersin.orgnih.govresearchgate.net This compound is a structural analogue of saliniketal A, lacking a methyl group at position 16. frontiersin.orgresearchgate.net Additionally, a novel compound named salinifuran A , which possesses a tetrahydrofuran (B95107) ring, has been isolated from S. arenicola and its structure is closely related to that of saliniketal A. mdpi.com
The following table summarizes the key naturally occurring analogues of this compound.
Table 1: Naturally Occurring Saliniketal Analogues| Compound Name | Producing Organism(s) | Key Structural Difference from this compound |
|---|---|---|
| Saliniketal A | Salinispora arenicola | Lacks a hydroxyl group. mdpi.com |
| Isomer of this compound | Salinispora arenicola | Isomeric structure. frontiersin.org |
| Putative Saliniketal A Derivative | Salinispora arenicola | Contains an extra -CH2 group. frontiersin.org |
| 16-demethylsaliniketal A | Micromonospora sp. | Lacks a methyl group at the C-16 position. frontiersin.orgnih.gov |
| Salinifuran A | Salinispora arenicola | Contains a tetrahydrofuran ring instead of the bicyclic ketal. mdpi.com |
Chemical Derivatization and Semisynthetic Modifications
Chemical modification of the saliniketal scaffold serves as a tool to probe the roles of different functional groups and to potentially create new molecules with improved properties.
An interesting and unexpected chemical transformation was observed during the structural elucidation of saliniketal A. researchgate.net Treatment of saliniketal A with Mosher's acid chloride, a common reagent used to determine the stereochemistry of alcohols, resulted in a quantitative conversion of the unsaturated primary amide functional group into the corresponding nitrile. researchgate.netacs.org This reaction occurred under unusually mild conditions, highlighting a unique reactivity of the saliniketal structure that could be exploited for future synthetic modifications. researchgate.net
While specific derivatization studies on this compound are not extensively reported, work on other complex metabolites from Salinispora illustrates common strategies for generating analogues. For instance, altering the fermentation medium of S. tropica by replacing synthetic sea salt with sodium bromide led to the production of bromosalinosporamide , a halogenated derivative of the potent proteasome inhibitor salinosporamide A. mdpi.com Furthermore, chemical derivatization of salinosporamides A and B has been used to create several thioester analogues. mdpi.com These approaches demonstrate the potential for generating novel saliniketal derivatives through both biosynthetic and semisynthetic methods.
Rational Design and Synthesis of Novel Analogues for Enhanced Bioactivity
The complex and biologically significant structure of the saliniketals has inspired multiple total synthesis campaigns. A key motivation behind developing these synthetic routes is not just to confirm the structure but to create a flexible platform for the rational design and synthesis of novel analogues. dicp.ac.cn These synthetic strategies are intentionally designed to allow for the modification of different parts of the molecule, enabling future structure-function and mode-of-action studies. dicp.ac.cn
By systematically altering specific functional groups or stereocenters, chemists can investigate which parts of the saliniketal molecule are essential for its biological activity. This knowledge can then be used to design new analogues with potentially enhanced potency, selectivity, or improved pharmacological properties.
In addition to synthetic chemistry, computational methods are being used to explore the potential of saliniketals. An in silico study investigated the ability of 125 natural products from the genus Salinispora, including saliniketals, to inhibit key proteins of the SARS-CoV-2 virus. mdpi.com Such computational docking studies represent a rational, hypothesis-driven approach to identifying new bioactivities for existing natural products and can guide the design of future analogues tailored for specific biological targets. mdpi.com
Future Avenues for Research and Development
Integration of Advanced Metabolomics and Molecular Networking for Novel Metabolite Discovery
The exploration of microbial secondary metabolites has been significantly enhanced by modern analytical techniques. Mass spectrometry-based metabolomics, particularly when coupled with molecular networking platforms like the Global Natural Products Social Molecular Networking (GNPS), provides a powerful strategy for the rapid identification and dereplication of known compounds and the discovery of novel chemical entities from complex biological extracts. nih.govfrontiersin.org
In the context of Salinispora, the genus of marine actinobacteria responsible for producing saliniketal B, these methods have been instrumental. frontiersin.orgnih.gov Studies focusing on Salinispora strains from diverse geographical locations, such as the Atlantic Ocean archipelagos of Saint Peter and Saint Paul (Brazil) and Madeira (Portugal), have utilized molecular networking to compare metabolic profiles. nih.govresearchgate.net This approach organizes mass spectrometry data by clustering molecules with similar fragmentation patterns, effectively creating "molecular families." frontiersin.orgnih.gov
Within these networks, nodes representing the parent masses of saliniketal A (m/z 418) and this compound (m/z 434) have been identified in clusters produced by Salinispora arenicola. researchgate.net This confirms the conservation of the saliniketal biosynthetic gene cluster within this species. frontiersin.orgresearchgate.net Furthermore, these networks have revealed related but potentially novel molecules, such as an isomer of this compound and a derivative of saliniketal A. researchgate.net By visualizing the entire metabolic output, researchers can prioritize the isolation of previously uncharacterized compounds from these information-rich datasets, accelerating the discovery of new saliniketal analogs or other novel bioactive molecules. nih.govmdpi.com The "One Strain Many Compounds" (OSMAC) approach, which involves varying culture parameters like time and media composition, can be combined with this metabolomic analysis to further enhance the chemical diversity produced by a single strain. researchgate.net
Deeper Elucidation of Complete Molecular Mechanisms of Action and Target Identification
While initial studies have highlighted the potential of saliniketals, a comprehensive understanding of their molecular mechanism of action remains an important area for future research. The process of identifying the specific cellular targets of a bioactive small molecule is crucial for its development as a therapeutic agent. rockefeller.edu Techniques in chemical biology and drug discovery are geared towards moving from an observed biological effect to a defined molecular interaction. rockefeller.edu
For many natural products, identifying the target protein or pathway is a significant challenge that, once overcome, can accelerate drug development. scribd.combhumipublishing.com For instance, saliniketals A and B are known to inhibit ornithine decarboxylase, which is a recognized target for cancer chemoprevention therapies. mdpi.com However, a deeper investigation is required to determine if this is the sole or primary mechanism responsible for their cytotoxic effects. Future research should focus on identifying the direct binding partners of this compound within the cell. Methodologies such as affinity chromatography, proteomics-based approaches, and the development of molecular probes derived from the saliniketal structure could be employed to isolate and identify target proteins. Understanding how this compound interacts with its target(s) at a molecular level will provide critical insights into its function and potential for therapeutic development.
Chemoinformatic Approaches for Rational Lead Optimization
Chemoinformatic and computational tools offer a pathway to rationally design and optimize lead compounds like this compound, potentially enhancing their potency and drug-like properties. researchgate.netresearchgate.net These approaches can reshape the analysis and interpretation of natural product data. researchgate.netresearchgate.net While specific chemoinformatic studies focused exclusively on this compound are not yet prevalent, the strategies are well-established in natural product research.
Future research could involve creating computational models of this compound's identified target protein (once elucidated, as per section 8.2). Molecular docking simulations could then be used to predict the binding orientation and affinity of this compound to its target. This information would be invaluable for in-silico modification of the saliniketal scaffold. By systematically altering functional groups on the molecule within the software, researchers can predict which changes would lead to improved binding or better pharmacological properties. This rational, computer-aided design process can guide synthetic chemistry efforts, prioritizing the creation of analogs with the highest probability of success and reducing the time and resources spent on trial-and-error synthesis.
Exploration of Sustainable and Scalable Production Methods
The reliable and large-scale supply of a natural product is essential for advanced preclinical and clinical development. For this compound, this necessitates research into sustainable and scalable production methods, moving beyond initial laboratory-scale fermentation. replikapress.in
There are several promising avenues for this research:
Fermentation Optimization: The OSMAC (One Strain Many Compounds) approach has shown that modifying culture parameters, such as the growth medium and culture duration, can significantly impact the production of specific metabolites in Salinispora species. researchgate.net Systematic optimization of fermentation conditions—including nutrient composition, temperature, pH, and aeration—could substantially increase the yield of this compound from its native producer, S. arenicola. researchgate.netscribd.com
Biosynthetic Engineering: Saliniketals are polyketides, assembled by a large enzymatic complex encoded by a biosynthetic gene cluster. escholarship.org Identifying and engineering this gene cluster could lead to heterologous expression, where the entire biosynthetic pathway is transferred into a more robust and faster-growing host organism. This could enable large-scale, industrial fermentation that is more efficient and controllable than cultivation of the original marine bacterium. researchgate.net Furthermore, understanding the biosynthetic enzymes, which utilize building blocks derived from primary metabolism like aminobenzoates, could allow for precursor-directed biosynthesis or enzymatic modifications to create novel derivatives. escholarship.orgresearchgate.net
Q & A
Q. What are the structural features of saliniketal B, and how do they differ from related compounds like saliniketal A?
this compound (C21H30O6N2) is a bicyclic polyketide with a dioxabicyclo[3.2.1]octane core, an E,Z-dienamide unit, and nine stereocenters. Key differences from saliniketal A include the presence of an 18-NH2 group (vs. a 17-Me group in saliniketal A) and distinct stereochemistry in the ansa chain . Structural variations impact bioactivity, as seen in differential inhibition of ornithine decarboxylase (ODC) induction .
Q. What is the current state of total synthesis methodologies for this compound?
The most efficient synthesis involves 11 linear steps with a 23% overall yield, utilizing:
- Pt(II)-catalyzed cycloisomerization to construct the dioxabicyclo[3.2.1]octane core.
- Stereoselective aldol coupling guided by a γ-methyl group to achieve >11:1 diastereomeric ratio.
- A one-pot desilylation/dihydropyranone cleavage/amidation sequence . This approach improves on prior methods (e.g., Paterson’s 17-step synthesis) by streamlining fragment coupling .
Q. What is the proposed mechanism of this compound’s bioactivity in cancer research?
this compound inhibits ODC induction (a MYC oncogene target) without directly blocking enzyme activity. It likely disrupts tumor promoter-mediated signaling pathways, reducing polyamine biosynthesis—a strategy for chemoprevention. This contrasts with α-DFMO, which directly inhibits ODC catalysis .
Advanced Research Questions
Q. How is stereochemical control achieved during the aldol coupling of fragments in this compound synthesis?
The γ-methyl group in ketone fragment 3 acts as a stereochemical director , enabling >11:1 selectivity in the aldol reaction with aldehyde 4. This overrides typical Z(O)-lithium enolate biases, as demonstrated by comparative studies with des-γ-methyl and epi-γ-methyl congeners . Confirmatory analyses include acetonide derivatization and optical rotation matching to natural isolates .
Q. What role does the sare1259-encoded cytochrome P450 play in saliniketal biosynthesis?
The sare1259 enzyme catalyzes oxidative cyclization during the conversion of 34a-deoxyrifamycin W to saliniketal A and B. This step is critical for forming the dioxabicyclo[3.2.1]octane core and highlights shared biosynthetic pathways with rifamycins .
Q. Why do different synthetic routes yield divergent diastereoselectivities in dihydropyranone cleavage?
Base-mediated cleavage of dihydropyranones is highly sensitive to reaction conditions . For example:
Q. How can contradictory NMR data between synthetic and natural this compound be resolved?
Discrepancies often arise from solvent-dependent conformational flexibility in the ansa chain. Comparative studies using stable isotope labeling (e.g., [15N]AHBA and [U-13C3]propionate) validate structural assignments by tracking biosynthetic incorporation patterns .
Q. What strategies are emerging for structure-activity relationship (SAR) studies of this compound?
Current SAR efforts focus on:
- Analog synthesis : Modifying the NH2 group (e.g., methylation, acetylation) to probe hydrogen-bonding interactions.
- Core rigidity : Introducing sp2-hybridized atoms to restrict ansa chain mobility and enhance target engagement.
- Biosynthetic engineering : Overexpressing sare1259 in Salinispora arenicola to generate novel derivatives .
Methodological Considerations
- Data Validation : Cross-reference synthetic intermediates with LC/MS profiles of natural isolates (e.g., m/z 432.385 for this compound) .
- Reaction Optimization : Screen bases (e.g., LiHMDS vs. DBU) for dihydropyranone cleavage to minimize elimination .
- Stereochemical Analysis : Use acetonide formation and NOE experiments to confirm relative configurations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
